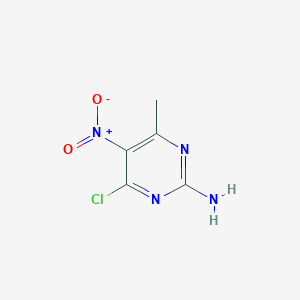

4-Chloro-6-methyl-5-nitropyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

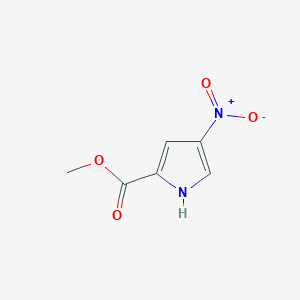

Nitrogen-containing derivatives of nitropyrimidines can be synthesized through the reaction of chloro-nitropyrimidines with amines. The structure of these compounds is often confirmed by IR spectroscopy and mass spectrometry, demonstrating the versatility of chloro-nitropyrimidines as precursors in heterocyclic chemistry (Sedova, Shkurko, & Nekhoroshev, 2002).

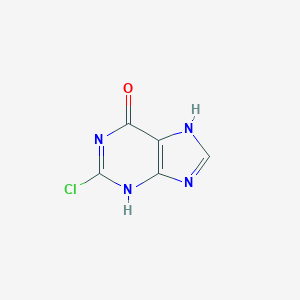

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing insights into the regioselectivity of substitutions and the stabilization of the structure through intra- and intermolecular hydrogen bonding. This detailed analysis aids in understanding the chemical behavior and potential applications of the compound (McKeveney, Quinn, Janssen, & Healy, 2004).

Chemical Reactions and Properties

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine serves as a versatile building block for synthesizing various heterocyclic compounds, demonstrating the compound's reactivity and utility in creating complex molecular architectures. This reactivity is pivotal for the development of libraries of compounds with potential biological activity (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).

Physical Properties Analysis

Investigations into the physical properties of similar nitropyrimidines, focusing on crystalline structures and hydrogen bonding, provide insight into the solid-state characteristics of these compounds. Understanding these properties is crucial for predicting the compound's behavior in various environments and potential applications in material science (Odell, McCluskey, Failes, & Tiekink, 2007).

Chemical Properties Analysis

The chemical properties of nitropyrimidines, including their reactivity with amines and the formation of various substituted derivatives, highlight the compound's role in synthetic organic chemistry. Such studies pave the way for the development of new pharmaceuticals and agrochemicals, underscoring the importance of detailed chemical property analysis (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).

Scientific Research Applications

Chemical Synthesis and Compound Development

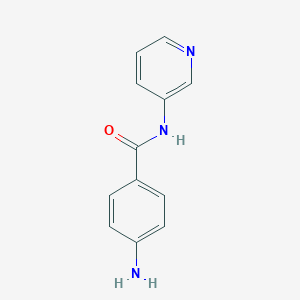

The compound 4-Chloro-6-methyl-5-nitropyrimidin-2-amine is a versatile intermediate in the synthesis of various heterocyclic systems. It has been used in the synthesis of new derivatives, such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline heterocyclic systems, by reacting with amines and other compounds. This process is facilitated by its reactivity, allowing for the formation of complex molecules, as demonstrated in the work of Banihashemi et al. (2020) and Čikotienė et al. (2008). These synthesized derivatives hold potential for various applications, including medicinal chemistry (Banihashemi, Hassani, & Lari, 2020) (Čikotienė, Pudziuvelyte, & Brukštus, 2008).

Molecular Structure Analysis

Studies have also focused on understanding the molecular structure and reactivity of derivatives formed from 4-Chloro-6-methyl-5-nitropyrimidin-2-amine. McKeveney et al. (2004) provided insights into the regioselectivity of amine substitution in the compound, emphasizing the importance of structural determination in understanding chemical reactivity and forming polymers through hydrogen bonding (McKeveney, Quinn, Janssen, & Healy, 2004).

Reactivity and Compound Transformation

The reactivity of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine with various amines leads to the creation of different substituted pyrimidines. This reactivity is crucial for the development of compounds with potential pharmacological applications. The work by Nishiwaki et al. (2000) showcased the synthesis of nitroenamines from the compound, further emphasizing its utility in generating functionalized molecules (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3, indicating that it can cause acute toxicity if ingested, eye and skin irritation, skin sensitization, and specific target organ toxicity following single exposure . It is recommended to handle the compound with appropriate personal protective equipment .

properties

IUPAC Name |

4-chloro-6-methyl-5-nitropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHDXMPPJYNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291156 |

Source

|

| Record name | 4-chloro-6-methyl-5-nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-5-nitropyrimidin-2-amine | |

CAS RN |

13162-24-8 |

Source

|

| Record name | 13162-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-methyl-5-nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)